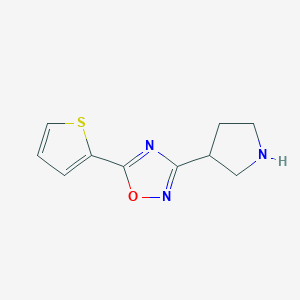![molecular formula C11H14N4 B1488639 [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1249134-61-9](/img/structure/B1488639.png)
[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, also known as 4-ethylphenyl-1H-1,2,3-triazol-4-ylmethanamine, is an organic compound with a molecular formula of C10H13N3. It has a molecular weight of 179.23 g/mol and is an aromatic amine. It is a colorless liquid that is insoluble in water, but soluble in ethanol and other organic solvents. 4-ethylphenyl-1H-1,2,3-triazol-4-ylmethanamine is a versatile compound with a wide range of applications in the synthesis and research of various compounds.
Scientific Research Applications
Synthesis and Characterization
A significant area of research involving triazole derivatives, including compounds structurally related to "[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine," focuses on their synthesis and comprehensive characterization. For instance, Younas et al. (2014) detailed the synthesis of a triazole derivative through 1,3-dipolar cycloaddition, a versatile reaction that facilitates the construction of triazole rings, a core structure in many pharmaceuticals and functional materials. The product's structure was confirmed using NMR spectroscopy, elemental analysis, and mass spectrometry, underscoring the importance of these techniques in identifying and understanding new chemical entities (Younas, El Hallaoui, & Alami, 2014).
Catalysis and Chemical Reactions
Triazole derivatives have found applications in catalysis and chemical reactions, where their unique properties facilitate various transformations. For example, novel ruthenium complexes bearing triazole-based ligands have demonstrated excellent activity and selectivity in the hydrogenation of ketones and aldehydes, highlighting the potential of triazole derivatives in enhancing catalytic processes. Such findings not only contribute to the development of more efficient catalysts but also provide insights into the mechanistic aspects of catalytic reactions, potentially leading to greener and more sustainable chemical processes (Sole et al., 2019).
Biological Activities
The investigation of triazole derivatives for their biological activities is a prominent area of research, driven by the need for novel therapeutic agents. Thomas et al. (2010) synthesized a series of triazole methanamine derivatives, evaluating their antibacterial and antifungal properties. Many of these compounds showed moderate to very good activity against pathogenic strains, comparable to first-line drugs, suggesting their potential as lead compounds in the development of new antimicrobial agents. Such studies are crucial for identifying new molecules with therapeutic potential, especially in the face of rising antimicrobial resistance (Thomas, Adhikari, & Shetty, 2010).
Antioxidant Properties
Research into the antioxidant properties of triazole derivatives reveals their potential in mitigating oxidative stress, a factor in many chronic diseases. Hadjipavlou-Litina et al. (2022) reported the synthesis and antioxidant capacity of novel triazole-containing nitrones, demonstrating significant inhibitory effects on lipid peroxidation and potent hydroxyl radical scavenging activity. These findings highlight the potential of triazole derivatives in the development of new antioxidant agents, which could have implications for the treatment and prevention of diseases associated with oxidative stress (Hadjipavlou-Litina, Głowacka, Marco-Contelles, & Piotrowska, 2022).
properties
IUPAC Name |
[1-(4-ethylphenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-9-3-5-11(6-4-9)15-8-10(7-12)13-14-15/h3-6,8H,2,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCLONFOKSBFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



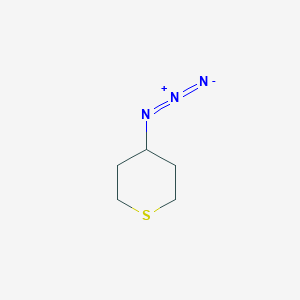
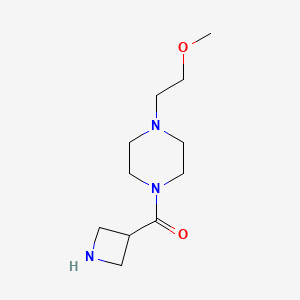
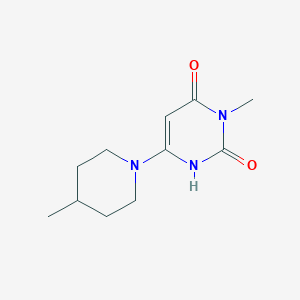
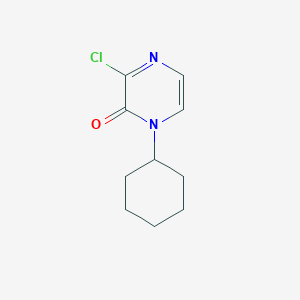


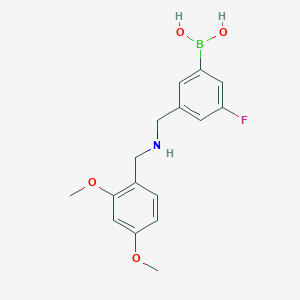


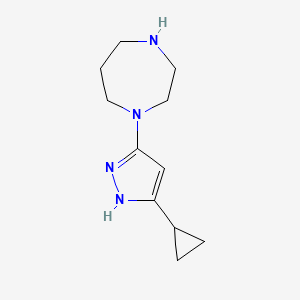
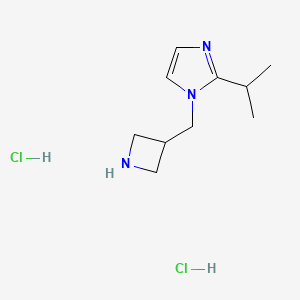

![(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1488573.png)
